tri-GalNAc-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C75H134N10O35 |

|---|---|

Molecular Weight |

1735.9 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C75H134N10O35/c1-49(89)82-63-69(104)66(101)52(43-86)118-72(63)115-27-7-4-13-55(92)76-21-10-24-79-58(95)16-31-112-46-75(85-61(98)19-30-107-35-37-109-39-41-111-42-40-110-38-36-108-34-20-62(99)100,47-113-32-17-59(96)80-25-11-22-77-56(93)14-5-8-28-116-73-64(83-50(2)90)70(105)67(102)53(44-87)119-73)48-114-33-18-60(97)81-26-12-23-78-57(94)15-6-9-29-117-74-65(84-51(3)91)71(106)68(103)54(45-88)120-74/h52-54,63-74,86-88,101-106H,4-48H2,1-3H3,(H,76,92)(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97)(H,82,89)(H,83,90)(H,84,91)(H,85,98)(H,99,100)/t52-,53-,54-,63-,64-,65-,66+,67+,68+,69-,70-,71-,72-,73-,74-/m1/s1 |

InChI Key |

SPYOMGAJOYWUJU-JNYSMVCCSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Structure of Tri-GalNAc-COOH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the structure, synthesis, and biological interactions of tri-GalNAc-COOH, a critical component in targeted drug delivery systems. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical properties, a representative synthesis protocol, its interaction with the asialoglycoprotein receptor (ASGPR), and its role in receptor-mediated endocytosis.

Molecular Structure and Chemical Properties

This compound is a synthetic molecule designed for high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This specificity makes it an invaluable tool for liver-targeted therapies. The core structure consists of three N-acetylgalactosamine (GalNAc) residues multivalently displayed on a central scaffold. This triantennary arrangement is crucial for its high binding affinity. The GalNAc cluster is connected via a flexible polyethylene glycol (PEG) linker, which terminates in a carboxylic acid group (-COOH). This terminal functional group allows for the covalent conjugation of various therapeutic payloads, such as small molecules, oligonucleotides, or proteins.

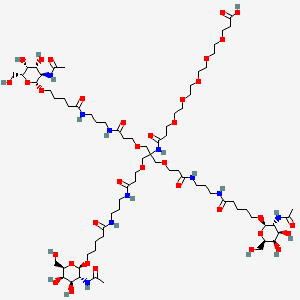

Below is a 2D representation of the this compound structure:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Chemical Formula | C75H134N10O35 |

| Molecular Weight | ~1735.9 g/mol [1][2] |

| CAS Number | 1953146-81-0[1][2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water (up to 50 mM) and DMSO.[1] |

| Purity | Typically ≥90% (HPLC) |

Asialoglycoprotein Receptor (ASGPR) Binding Affinity

The multivalent presentation of GalNAc residues in this compound dramatically enhances its binding affinity to the ASGPR compared to monovalent GalNAc. This "cluster effect" is a cornerstone of its utility in targeted drug delivery. While the affinity of a single GalNAc moiety for ASGPR is in the micromolar to millimolar range, triantennary constructs exhibit nanomolar or even picomolar affinity.

| Ligand | ASGPR Binding Affinity (Kd) | Fold Increase (approx.) |

| Monovalent GalNAc | ~40 µM | 1x |

| Tri-GalNAc Conjugates | < 100 pM - Low nM | >1000x |

Representative Experimental Protocol: Synthesis of a Triantennary GalNAc Ligand

While the precise, proprietary synthesis of commercially available this compound may vary, a general and representative multi-step chemical synthesis can be outlined based on established methodologies for creating triantennary GalNAc clusters. The following protocol is a composite of techniques described in the literature for similar structures.

Objective: To synthesize a triantennary N-acetylgalactosamine scaffold with a terminal carboxylic acid.

Materials:

-

Protected GalNAc derivatives (e.g., with acetyl or other protecting groups on the hydroxyls)

-

A trifunctional core scaffold molecule (e.g., tris(hydroxymethyl)aminomethane - TRIS)

-

Linker molecules with appropriate functional groups

-

Coupling agents (e.g., HBTU, DCC)

-

Bases (e.g., DIPEA, Et3N)

-

Solvents (e.g., DMF, DCM)

-

Reagents for deprotection (e.g., hydrazine, sodium methoxide)

-

Purification supplies (e.g., silica gel for chromatography, HPLC system)

Methodology:

-

Activation of the GalNAc Monomer: A suitably protected N-acetylgalactosamine derivative with a carboxylic acid linker is activated using a coupling agent like HBTU in the presence of a base such as DIPEA in an anhydrous solvent like DMF.

-

Coupling to the Central Scaffold: The activated GalNAc monomer is then reacted with a trifunctional amine scaffold. The reaction is typically stirred at room temperature for several hours to ensure the formation of the tri-substituted product.

-

Purification of the Protected Triantennary Cluster: The crude product is purified using column chromatography on silica gel to isolate the protected tri-GalNAc intermediate.

-

Deprotection of the Sugar Hydroxyl Groups: The protecting groups on the hydroxyls of the GalNAc residues are removed. For example, acetyl groups can be removed by treatment with a mild base like sodium methoxide in methanol.

-

Introduction of the PEG Linker and Terminal Carboxylic Acid: The deprotected cluster is then reacted with a PEG linker that has a protected carboxylic acid at one end and a reactive group at the other to attach to the central scaffold.

-

Final Deprotection and Purification: The protecting group on the terminal carboxylic acid is removed, and the final this compound product is purified by reverse-phase HPLC to yield a highly pure compound.

-

Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy and mass spectrometry.

Biological Interaction and Signaling Pathway

This compound functions as a high-affinity ligand for the ASGPR, initiating receptor-mediated endocytosis upon binding. This process is a highly efficient mechanism for the internalization of extracellular molecules into hepatocytes.

ASGPR-Mediated Endocytosis Pathway

The binding of a this compound-conjugated therapeutic to the ASGPR on the hepatocyte surface triggers a cascade of events leading to its internalization and trafficking to the lysosome.

References

The Role of Tri-GalNAc in Receptor-Mediated Endocytosis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted delivery of therapeutics to hepatocytes has been significantly advanced by leveraging the natural biological pathway of receptor-mediated endocytosis. A pivotal component of this strategy is the use of trivalent N-acetylgalactosamine (tri-GalNAc) ligands, which exhibit high affinity and specificity for the asialoglycoprotein receptor (ASGPR) abundantly expressed on the surface of liver cells. This technical guide provides an in-depth examination of the molecular interactions, cellular trafficking pathways, and quantitative parameters governing tri-GalNAc-mediated endocytosis. Furthermore, it offers detailed protocols for key experimental assays and visualizes the core processes using logical and signaling pathway diagrams to support drug development and fundamental research in this field.

The Tri-GalNAc Ligand and Asialoglycoprotein Receptor (ASGPR) Interaction

The asialoglycoprotein receptor (ASGPR) is a C-type lectin that plays a crucial role in the clearance of desialylated glycoproteins from circulation[1][2]. Its high expression level on hepatocytes, with an estimated 500,000 to 1.8 million receptors per cell, makes it an ideal target for liver-specific drug delivery[3]. The receptor is a hetero-oligomer, typically composed of two subunits, ASGR1 and ASGR2, which are essential for its proper function.

A key characteristic of the ASGPR is its significantly enhanced binding affinity for multivalent ligands compared to monovalent ones, a phenomenon known as the "cluster effect". While a single GalNAc moiety binds with low affinity, a triantennary configuration, where three GalNAc molecules are spatially arranged, leads to a dramatic increase in binding avidity, perfectly matching the trimeric nature of the receptor[4]. This high-affinity interaction is the foundation of the tri-GalNAc drug delivery platform.

Data Presentation: Quantitative Parameters of Tri-GalNAc/ASGPR Interaction

The efficiency of tri-GalNAc-mediated endocytosis is governed by several key quantitative parameters. The following tables summarize critical data gathered from various studies.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | |||

| Monovalent GalNAc | ~40 µM | In vitro | [4] |

| Trivalent GalNAc | Nanomolar (nM) range | In vitro | |

| Receptor Kinetics | |||

| ASGPR Number per Cell | ~500,000 | Hepatocytes | |

| ASGPR Number per Cell | 1.8 million | Mouse Hepatocytes (in vivo model) | |

| Receptor Internalization Half-life | 5 days (Antibody-Receptor Complex) | In vivo Mouse Model | |

| Receptor Degradation Half-life | 15 hours | In vivo Mouse Model | |

| Cellular Uptake & Gene Silencing | |||

| GalNAc-siRNA in Cytoplasm | ~0.3% of endocytosed amount | In vivo | |

| GalNAc-ASO Endosomal Escape | 1-2% | In vivo | |

| IC50 (GalNAc3-siApoB) | 1 nM | Primary Mouse Hepatocytes | |

| IC50 (GalNAc2-siApoB) | 80 nM | Primary Mouse Hepatocytes |

The Endocytic Pathway of Tri-GalNAc Conjugates

Upon binding of a tri-GalNAc conjugated molecule to the ASGPR, the receptor-ligand complex is rapidly internalized via clathrin-mediated endocytosis. This process involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form intracellular vesicles.

Caption: Workflow of tri-GalNAc conjugate binding, uptake, and intracellular processing.

Once inside the cell, the vesicle matures into an early endosome. The acidic environment of the endosome (pH ~6.0) facilitates the dissociation of the tri-GalNAc ligand from the ASGPR. The receptor is then sorted into recycling vesicles and transported back to the cell surface for reuse, while the conjugate remains in the endosome. For the therapeutic payload, such as a small interfering RNA (siRNA), to be effective, it must escape the endosome and enter the cytoplasm. This endosomal escape is a critical and often rate-limiting step in the delivery process. Once in the cytoplasm, the siRNA can be loaded into the RNA-induced silencing complex (RISC) to mediate the degradation of its target messenger RNA (mRNA), resulting in gene silencing.

Signaling Pathway

While the primary role of ASGPR is endocytosis, engagement of the receptor can also initiate intracellular signaling cascades. In dendritic cells, ASGPR ligation has been shown to activate a Syk-dependent pathway leading to the activation of MAPK ERK1/2 and JNK, ultimately resulting in the expression of IL-10. While the specific signaling consequences in hepatocytes are less characterized, it is plausible that similar pathways are involved, potentially influencing cellular responses beyond simple cargo degradation.

Caption: Potential ASGPR signaling pathway upon ligand binding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction and internalization of tri-GalNAc conjugates.

Ligand Binding Assay via Flow Cytometry

This protocol details a competitive binding assay to determine the binding affinity of a tri-GalNAc conjugate to ASGPR on hepatocytes.

Materials:

-

Hepatocytes (e.g., HepG2 cell line or primary hepatocytes)

-

Biotinylated tri-GalNAc ligand

-

Streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 647)

-

Unlabeled tri-GalNAc conjugate (for competition)

-

DPBS with 2% BSA (Binding Buffer)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest hepatocytes and resuspend in cold Binding Buffer to a density of 2 x 10^6 cells/mL. Aliquot 100 µL (200,000 cells) into each FACS tube.

-

Competition Setup: Prepare serial dilutions of the unlabeled tri-GalNAc conjugate in Binding Buffer. Add these dilutions to the respective tubes. For the positive control (maximum binding), add only Binding Buffer.

-

Ligand Incubation: Add a constant, saturating concentration of biotinylated tri-GalNAc ligand to all tubes. Incubate at 4°C for 2 hours on an orbital shaker.

-

Washing: Centrifuge the cells at 50 x g for 2 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with 1 mL of cold Binding Buffer.

-

Secondary Staining: Resuspend the cell pellet in 100 µL of Binding Buffer containing the streptavidin-fluorophore conjugate at the manufacturer's recommended dilution. Incubate for 20-30 minutes at 4°C in the dark.

-

Final Wash: Wash the cells once more with 1 mL of cold Binding Buffer.

-

Flow Cytometry: Resuspend the final cell pellet in 250 µL of cold Binding Buffer and acquire data on a flow cytometer.

-

Data Analysis: Determine the Median Fluorescence Intensity (MFI) for each sample. Plot the MFI against the concentration of the unlabeled competitor to determine the IC50 value.

Visualization of Conjugate Internalization by Confocal Microscopy

This protocol allows for the direct visualization of the uptake and intracellular trafficking of fluorescently labeled tri-GalNAc conjugates.

Materials:

-

HepG2 cells

-

Glass-bottom culture dishes

-

Fluorescently labeled tri-GalNAc conjugate (e.g., Cy5.5-labeled)

-

Serum-free DMEM

-

DAPI (for nuclear counterstain)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed HepG2 cells onto glass-bottom dishes and culture until they reach 60-80% confluency.

-

Incubation: Replace the culture medium with serum-free DMEM containing the fluorescently labeled tri-GalNAc conjugate (e.g., 1 µM).

-

Time-Lapse Imaging: Place the dish on the stage of a confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2). Acquire images at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor internalization.

-

Staining and Fixation (Optional Endpoint): After the final time point, wash the cells with PBS, fix with 4% paraformaldehyde, and counterstain with DAPI.

-

Image Analysis: Analyze the confocal images to observe the localization of the fluorescent signal over time, from the cell membrane to intracellular vesicles. Quantify the fluorescence intensity within the cytoplasm to measure uptake.

Quantification of siRNA-Mediated Gene Knockdown by RT-qPCR

This protocol quantifies the functional outcome of tri-GalNAc-siRNA delivery by measuring the reduction in target mRNA levels.

Materials:

-

Hepatocytes treated with tri-GalNAc-siRNA

-

RNA isolation kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for the target gene and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Lysis and RNA Isolation: At a specified time point post-transfection (e.g., 48 hours), lyse the treated hepatocytes and isolate total RNA using a commercial kit according to the manufacturer's instructions.

-

Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for both the target gene and the housekeeping gene.

-

Data Acquisition: Run the qPCR reactions on a real-time PCR instrument.

-

Data Analysis: Calculate the change in target gene expression relative to the housekeeping gene using the ΔΔCt method. Compare the expression levels in siRNA-treated cells to those in control (e.g., untreated or scrambled siRNA-treated) cells to determine the percentage of gene knockdown.

Conclusion and Future Directions

The tri-GalNAc-ASGPR system represents a highly successful and clinically validated platform for targeted drug delivery to the liver. Its efficacy is rooted in the high-affinity, multivalent interaction between the ligand and its receptor, which triggers rapid and efficient clathrin-mediated endocytosis. Understanding the quantitative aspects of this interaction, the intricacies of the intracellular trafficking pathway, and the methodologies to evaluate these processes is paramount for the continued development of novel hepatocyte-targeted therapeutics.

Future research will likely focus on optimizing linker chemistry to further enhance binding and release kinetics, elucidating the full scope of ASGPR-mediated signaling in hepatocytes, and developing strategies to improve the efficiency of endosomal escape, which remains a significant bottleneck. The experimental frameworks provided in this guide serve as a foundational toolset for researchers and drug developers working to unlock the full potential of this powerful delivery mechanism.

References

- 1. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]

- 3. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. worthington-biochem.com [worthington-biochem.com]

The Dawn of Precision Delivery: A Technical Guide to the Discovery and Development of Tri-GalNAc Ligands

For Researchers, Scientists, and Drug Development Professionals

The advent of oligonucleotide-based therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), has heralded a new era in precision medicine. However, the full potential of these powerful molecules has been historically constrained by the challenge of targeted delivery to specific cell types. A pivotal breakthrough in overcoming this hurdle has been the discovery and development of trivalent N-acetylgalactosamine (tri-GalNAc) ligands. This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of tri-GalNAc technology, a cornerstone of modern hepatocyte-targeted drug delivery.

The Discovery of a Key-Lock Mechanism: ASGPR and Tri-GalNAc

The journey of tri-GalNAc-mediated delivery began with the characterization of the asialoglycoprotein receptor (ASGPR), a C-type lectin abundantly and almost exclusively expressed on the surface of hepatocytes.[1] Early research revealed that ASGPR is responsible for the clearance of circulating glycoproteins that have lost their terminal sialic acid residues, exposing galactose or N-acetylgalactosamine (GalNAc) moieties.[1] This receptor exhibits a remarkable affinity for GalNAc, with a binding preference for clustered arrangements of these sugar residues.[1]

Subsequent structure-activity relationship studies demonstrated that a trivalent, or triantennary, presentation of GalNAc ligands results in a high-avidity interaction with ASGPR, leading to rapid receptor-mediated endocytosis.[1] This multivalent binding is crucial, as monovalent GalNAc exhibits significantly lower affinity.[2] The precise spatial arrangement of the three GalNAc units, often connected by a flexible linker to a central scaffold, is critical for optimal receptor engagement.

Mechanism of Action: A Cellular Trojan Horse

The tri-GalNAc ligand acts as a homing device, directing its conjugated therapeutic payload specifically to the liver. Once administered, typically via subcutaneous injection, the tri-GalNAc-oligonucleotide conjugate rapidly enters circulation and binds to ASGPR on hepatocytes. This binding event triggers clathrin-mediated endocytosis, internalizing the conjugate into the cell within an endosome.

Inside the acidic environment of the endosome, the conjugate dissociates from the ASGPR, which is then recycled back to the cell surface for further ligand uptake. The oligonucleotide payload is subsequently released from the endosome into the cytoplasm, a critical and still not fully understood step, where it can engage with its target messenger RNA (mRNA) to elicit a therapeutic effect, such as gene silencing.

Data Presentation: Quantitative Insights into Tri-GalNAc Conjugate Performance

The efficacy of tri-GalNAc-conjugated oligonucleotides is supported by a wealth of quantitative data from preclinical and clinical studies. These data highlight the high affinity of the ligand for its receptor, the potent gene silencing activity, and the favorable pharmacokinetic profiles of these conjugates.

Table 1: Binding Affinity and In Vitro Potency of Tri-GalNAc Conjugates

| Parameter | Value | Description | Reference |

| ASGPR Binding Affinity (Kd) | |||

| Monovalent GalNAc | ~40 µM | Dissociation constant for a single GalNAc moiety. | |

| Trivalent GalNAc | ~1-10 nM | Dissociation constant for a tri-GalNAc cluster, demonstrating the avidity gain from multivalency. | |

| In Vitro Gene Silencing (IC50) | |||

| siGFP-1 (potent) | 0.38 nM | Intracellular concentration of siRNA required for 50% target gene knockdown in live cells at 10 hours post-release. | |

| siGFP-2 (less potent) | 2.23 nM | Intracellular concentration of siRNA required for 50% target gene knockdown in live cells at 10 hours post-release. | |

| GalNAc-siRNAs (various) | 2.5 nM - 100 µM | Range of IC50 values observed in fluorescence polarization assays for different GalNAc-siRNA conjugates. |

Table 2: In Vivo Efficacy and Pharmacokinetic Properties of Tri-GalNAc Conjugates

| Parameter | Value | Species | Description | Reference |

| In Vivo Efficacy (ED50) | ||||

| GalNAc-siRNA (ApoB100 target) | ~1 mg/kg | Mouse | Single subcutaneous dose required to achieve 50% reduction in target gene expression. | |

| Pharmacokinetics | ||||

| Plasma Half-life (conjugated ASO) | Short (rapid clearance) | Monkey, Human | The conjugated form is rapidly cleared from plasma due to efficient uptake by the liver. | |

| Tissue Half-life (unconjugated ASO) | ~4 weeks | Monkey | The unconjugated ASO, once released in the liver, has a long tissue half-life, contributing to durable efficacy. | |

| Tmax (subcutaneous) | 1-4 hours | Monkey | Time to reach maximum plasma concentration after subcutaneous administration. | |

| Liver-to-Kidney Ratio | Increased at doses <3 mg/kg | N/A | Demonstrates preferential distribution to the liver at therapeutic doses. |

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of tri-GalNAc-conjugated oligonucleotides relies on robust and reproducible experimental methodologies. This section provides an overview of key protocols for the synthesis, conjugation, and evaluation of these therapeutic agents.

Synthesis of Tri-GalNAc Ligands and Oligonucleotide Conjugation

The synthesis of tri-GalNAc-conjugated oligonucleotides is most commonly achieved using solid-phase phosphoramidite chemistry on an automated DNA/RNA synthesizer. This approach allows for the precise and sequential addition of nucleotide building blocks to a solid support.

Workflow for Solid-Phase Synthesis of Tri-GalNAc-Oligonucleotide Conjugates:

Key Methodological Steps:

-

Solid Support: The synthesis begins with a solid support, such as controlled pore glass (CPG), to which the first nucleotide is attached.

-

Oligonucleotide Synthesis Cycle:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain.

-

Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

-

Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.

-

This cycle is repeated until the desired oligonucleotide sequence is assembled.

-

-

Tri-GalNAc Conjugation: A pre-synthesized tri-GalNAc phosphoramidite is coupled to the 5'-end of the completed oligonucleotide chain in the final coupling step.

-

Cleavage and Deprotection: The fully assembled conjugate is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed.

-

Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC), to remove any impurities.

In Vitro Evaluation of Tri-GalNAc Conjugates

In vitro assays are essential for assessing the activity and mechanism of action of tri-GalNAc-conjugated oligonucleotides before advancing to in vivo studies.

Protocol for In Vitro Gene Silencing in Primary Hepatocytes:

-

Cell Culture: Primary hepatocytes are isolated and cultured. These cells endogenously express ASGPR, providing a physiologically relevant model.

-

Treatment: The tri-GalNAc-siRNA conjugate is added directly to the cell culture medium (free uptake) at various concentrations.

-

Incubation: Cells are incubated with the conjugate for a defined period (e.g., 24-72 hours) to allow for uptake and target engagement.

-

RNA Extraction and RT-qPCR: Total RNA is extracted from the cells, and the levels of the target mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Data Analysis: The percentage of target mRNA knockdown is calculated relative to a control treatment (e.g., a non-targeting siRNA or vehicle). The half-maximal inhibitory concentration (IC50) can then be determined.

In Vivo Evaluation of Tri-GalNAc Conjugates

Animal models, typically mice, are used to evaluate the in vivo efficacy, pharmacokinetics, and safety of tri-GalNAc-conjugated oligonucleotides.

Protocol for In Vivo Efficacy in Mice:

-

Animal Model: C57BL/6 mice are commonly used.

-

Administration: The tri-GalNAc-siRNA conjugate is administered via subcutaneous injection at various dose levels.

-

Sample Collection: At specified time points post-administration, liver tissue and blood samples are collected.

-

Target Gene Knockdown Analysis:

-

Liver Tissue: RNA is extracted from the liver, and target mRNA levels are quantified by RT-qPCR to determine the extent of gene silencing.

-

Serum/Plasma: If the target gene encodes a secreted protein, its levels in the serum or plasma can be measured by ELISA or other protein quantification methods.

-

-

Pharmacokinetic Analysis: The concentration of the oligonucleotide in plasma and liver tissue can be quantified using methods such as stem-loop qPCR to determine its absorption, distribution, and elimination profile.

-

Data Analysis: The dose-response relationship is established, and the median effective dose (ED50) is calculated.

Conclusion: A Platform for the Future of Hepatic Medicine

The discovery and development of tri-GalNAc ligands represent a landmark achievement in the field of drug delivery. This technology has transformed the therapeutic landscape for a wide range of liver diseases by enabling the safe and effective delivery of oligonucleotide-based drugs to hepatocytes. The robust and specific interaction between tri-GalNAc and ASGPR has paved the way for a new class of medicines with long-lasting effects and a favorable safety profile. As research continues to refine the design of these conjugates and explore new applications, the tri-GalNAc platform is poised to remain at the forefront of innovative therapies for years to come.

References

Navigating the Properties of tri-GalNAc-COOH: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

The trivalent N-acetylgalactosamine (tri-GalNAc) moiety has emerged as a pivotal component in targeted drug delivery, particularly for liver-directed therapies. Its high affinity for the asialoglycoprotein receptor (ASGPR) on hepatocytes facilitates efficient cellular uptake. The functionalized derivative, tri-GalNAc-COOH, which incorporates a carboxylic acid linker, is a key building block for conjugating a wide array of therapeutic molecules. This technical guide provides an in-depth overview of the current understanding of the solubility and stability of this compound, offering crucial data for its effective handling, formulation, and application in research and drug development.

Physicochemical Properties and Solubility Profile

This compound is a complex branched molecule with a significant number of hydrophilic hydroxyl and amide groups, contributing to its aqueous solubility. However, its large size and the presence of a linker with hydrophobic character can influence its solubility behavior in different solvent systems.

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. This information is critical for the preparation of stock solutions and formulations for both in vitro and in vivo applications.

| Solvent | Maximum Concentration | Molarity (mM) | Remarks |

| Water | 86.8 mg/mL | 50 | |

| Dimethyl Sulfoxide (DMSO) | 225 - 250 mg/mL | 129.6 - 144.02 | Sonication is recommended to aid dissolution. Hygroscopic nature of DMSO can impact solubility.[1][2] |

| Water | 20 mg/mL | 11.52 | Sonication is recommended.[2] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 5 mg/mL | 2.88 | A common formulation for in vivo studies.[2] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 1.20 | Clear solution. |

Stability Characteristics of this compound

The stability of this compound is a critical parameter that can affect its shelf-life, the integrity of its conjugates, and its in vivo performance. Degradation can occur through several pathways, including hydrolysis of its glycosidic bonds and amide linkages within the linker.

While specific, publicly available stability studies on this compound are limited, data from studies on tri-GalNAc-siRNA conjugates provide valuable insights into its potential degradation pathways.

Key Considerations for Stability:

-

pH-Dependent Hydrolysis: The glycosidic linkages of the GalNAc residues and the amide bonds in the linker are susceptible to hydrolysis under acidic or basic conditions. The terminal carboxylic acid group itself is stable but the overall molecule's stability can be pH-dependent.

-

Enzymatic Degradation: In a biological context, the glycosidic bonds of the tri-GalNAc moiety can be cleaved by glycosidases present in the endo-lysosomal compartments of cells following ASGPR-mediated uptake. This is a crucial aspect of the biological processing of tri-GalNAc conjugated drugs.

-

Temperature: As with most complex organic molecules, elevated temperatures can accelerate degradation. For long-term storage, sub-zero temperatures are recommended.

-

Oxidation: While not extensively reported, the potential for oxidative degradation should be considered, especially in the presence of oxidizing agents or under long-term storage in solution.

Storage Recommendations

Proper storage is essential to maintain the integrity of this compound.

| Form | Storage Temperature | Duration | Special Conditions |

| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Keep vial tightly sealed. |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles. |

| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Detailed experimental protocols are fundamental for reproducible research. The following sections outline methodologies for solubility assessment and a general framework for conducting stability studies.

Protocol for Solubility Assessment

This protocol describes a method to determine the solubility of this compound in a specific solvent.

-

Materials:

-

This compound

-

Selected solvent (e.g., water, DMSO, buffer of choice)

-

Vortex mixer

-

Sonicator (optional)

-

Centrifuge

-

HPLC system for quantification

-

-

Procedure:

-

Add a pre-weighed amount of this compound to a vial.

-

Add a small volume of the solvent to the vial.

-

Vortex the mixture vigorously for a set period (e.g., 2 minutes).

-

If the solid does not dissolve, sonicate the mixture (e.g., for 10 minutes). Gentle warming in a water bath (45-60°C) can also be used to encourage dissolution.

-

If the solid dissolves completely, add more this compound and repeat steps 3-4 until a saturated solution is obtained (i.e., solid material remains undissolved).

-

Equilibrate the saturated solution by shaking at a constant temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.

-

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.

-

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Buffers of various pH values

-

Photostability chamber

-

Oven

-

HPLC or LC-MS system

-

-

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of HCl (e.g., 0.1 M). Incubate at a specific temperature (e.g., 60°C) for a set time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a solution of NaOH (e.g., 0.1 M). Incubate at room temperature or a slightly elevated temperature for a set time. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve this compound in a solution of H₂O₂ (e.g., 3%). Incubate at room temperature for a set time.

-

Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) for a defined period. Also, test the stability of a solution at a high temperature.

-

Photostability: Expose solid and a solution of this compound to light in a photostability chamber according to ICH guidelines.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as reverse-phase HPLC or LC-MS, to separate the parent compound from its degradation products. The method should be validated for its ability to resolve all potential degradants.

-

Visualizing Key Processes

Diagrams can aid in understanding the biological context and experimental workflows related to this compound.

ASGPR-Mediated Endocytosis Pathway

The primary biological role of the tri-GalNAc ligand is to engage the ASGPR on hepatocytes, leading to the internalization of the conjugated cargo.

Caption: ASGPR-mediated endocytosis of a this compound conjugate.

Experimental Workflow for Stability Testing

A systematic approach is necessary to evaluate the stability of this compound under various stress conditions.

Caption: Workflow for conducting a forced degradation study of this compound.

References

Foundational Research on Tri-GalNAc for Drug Delivery: A Technical Guide

This technical guide provides an in-depth overview of the foundational research and principles underlying the use of triantennary N-acetylgalactosamine (tri-GalNAc) for targeted drug delivery. It is intended for researchers, scientists, and drug development professionals working in the field of targeted therapeutics.

Introduction: The Advent of Tri-GalNAc in Targeted Drug Delivery

The challenge of delivering therapeutic agents specifically to target cells while minimizing off-target effects is a central theme in drug development. A highly successful strategy for liver-targeted delivery has emerged through the use of tri-GalNAc, a synthetic ligand that harnesses a natural biological pathway.[1][2] Tri-GalNAc conjugates are designed to bind with high affinity and specificity to the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[3][4] This interaction facilitates rapid, receptor-mediated endocytosis, enabling the efficient uptake of a wide range of therapeutic payloads, most notably small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), into liver cells.[5] The triantennary arrangement of the GalNAc sugars is crucial, as it significantly enhances the binding affinity to the multimeric ASGPR, a phenomenon known as the "cluster effect". This targeted approach has revolutionized the development of therapies for liver-related diseases, leading to several FDA-approved drugs.

Mechanism of Action: ASGPR-Mediated Endocytosis

The delivery of tri-GalNAc-conjugated drugs to hepatocytes is a multi-step process initiated by the binding of the GalNAc ligand to the ASGPR on the cell surface.

-

Binding: The tri-GalNAc conjugate circulates in the bloodstream and, upon reaching the liver, binds with high affinity to the ASGPR. The receptor is a C-type lectin that recognizes terminal galactose or N-acetylgalactosamine residues of desialylated glycoproteins.

-

Internalization: Following binding, the receptor-ligand complex is rapidly internalized into the cell through clathrin-mediated endocytosis, forming an endosome.

-

Endosomal Trafficking and Dissociation: The endosome's internal environment becomes increasingly acidic as it matures. This drop in pH causes the tri-GalNAc conjugate to dissociate from the ASGPR.

-

Receptor Recycling: The ASGPR is then recycled back to the cell surface, ready to bind to another ligand, contributing to the high capacity of this uptake pathway.

-

Payload Release: The therapeutic payload, now free within the endosome, must escape into the cytoplasm to exert its biological effect. While the exact mechanism of this endosomal escape is not fully understood, it is a critical step for the efficacy of the therapeutic. Once in the cytoplasm, for instance, an siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Quantitative Data: Binding Affinities

The multivalent nature of the tri-GalNAc ligand is critical for its high-affinity interaction with the ASGPR. A single GalNAc moiety has a relatively low affinity for the receptor, but the triantennary presentation leads to a dramatic increase in binding avidity. This "cluster effect" results in a binding affinity that is several orders of magnitude greater than that of the monovalent ligand.

| Ligand | Receptor/Cell Line | Assay Type | Binding Affinity | Reference |

| Monovalent GalNAc | ASGPR | Dissociation Constant (Kd) | ~40 µM | |

| Trivalent GalNAc (YEE(ah-GalNAc)3) | Rat Hepatocytes | Inhibition Concentration (IC50) | 0.2 nM | |

| Triantennary GalNAc | ASGPR | Dissociation Constant (Kd) | Nanomolar (nM) range | |

| Monoantennary Oligosaccharides | ASGPR | Binding Affinity | Millimolar (mM) range | |

| Triantennary Oligosaccharides | ASGPR | Binding Affinity | Nanomolar (nM) range |

Experimental Protocols

This section details generalized protocols for the synthesis, cellular uptake analysis, and in vivo evaluation of tri-GalNAc conjugates.

The synthesis of tri-GalNAc ligands often involves a "pot-economy" approach to improve efficiency and reduce waste. The following is a generalized protocol for synthesizing a tri-GalNAc phosphoramidite, a key building block for conjugating the ligand to oligonucleotides during solid-phase synthesis.

Objective: To synthesize a triantennary GalNAc phosphoramidite for automated oligonucleotide synthesis.

Materials:

-

Commercially available GalNAc starting material.

-

Scaffolding molecule (e.g., Tris - tris(hydroxymethyl)aminomethane).

-

Linker molecules with appropriate functional groups.

-

Protecting group reagents (e.g., for hydroxyl and amine groups).

-

Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite).

-

Solvents (e.g., DMF, pyridine, dichloromethane).

-

Chromatography supplies for purification.

Procedure:

-

Monosaccharide Preparation: Protect the hydroxyl groups of the N-acetylgalactosamine starting material, typically with acetyl groups, leaving a specific position available for linkage.

-

Scaffold Attachment: React the protected GalNAc monomer with a central scaffold molecule (e.g., a tri-functional linker or a molecule like Tris) to create the triantennary structure. This is often done in a stepwise fashion.

-

Linker Installation: A spacer or linker arm is attached to the central scaffold. This linker is crucial for providing the correct spatial orientation of the GalNAc residues for optimal receptor binding and contains a functional group for subsequent conjugation.

-

Deprotection and Functionalization: Selectively deprotect a terminal hydroxyl group on the linker to prepare it for phosphitylation.

-

Phosphitylation: React the terminal hydroxyl group with a phosphitylating agent to generate the final phosphoramidite monomer.

-

Purification and Characterization: Purify the final product using column chromatography and confirm its identity and purity using techniques such as NMR spectroscopy and mass spectrometry.

Cellular uptake studies are essential to confirm that the tri-GalNAc conjugate is efficiently internalized by liver cells in an ASGPR-dependent manner.

Objective: To quantify the uptake of a fluorescently labeled tri-GalNAc conjugate in an ASGPR-expressing cell line (e.g., HepG2).

Materials:

-

HepG2 cells (human hepatoma cell line expressing ASGPR).

-

Control cell line (e.g., HeLa, which does not express ASGPR).

-

Cell culture medium and supplements.

-

Fluorescently labeled tri-GalNAc conjugate (e.g., FITC- or Alexa Fluor-labeled).

-

Unlabeled tri-GalNAc or asialofetuin (for competition assay).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer or confocal microscope.

Procedure:

-

Cell Culture: Culture HepG2 and HeLa cells in appropriate media until they reach 80-90% confluency.

-

Treatment: Incubate the cells with a defined concentration of the fluorescently labeled tri-GalNAc conjugate for a specified time (e.g., 2 hours).

-

Competition Assay (for specificity): In a parallel set of experiments, pre-incubate the HepG2 cells with a large excess (e.g., 100-fold) of an unlabeled ASGPR ligand (like free tri-GalNAc or asialofetuin) before adding the fluorescent conjugate. This will demonstrate that uptake is competitively inhibited and thus receptor-specific.

-

Washing: After incubation, wash the cells multiple times with cold PBS to remove any unbound conjugate.

-

Analysis:

-

Flow Cytometry: Harvest the cells and analyze the mean fluorescence intensity (MFI) to quantify uptake. A significant increase in MFI in HepG2 cells compared to HeLa cells, and a reduction in MFI in the competition assay, confirms specific uptake.

-

Confocal Microscopy: Fix the cells and visualize the intracellular localization of the fluorescent conjugate. This can confirm that the conjugate is internalized and trafficked to endosomal/lysosomal compartments.

-

Pre-clinical animal models are used to assess the pharmacokinetics (PK), pharmacodynamics (PD), and biodistribution of tri-GalNAc conjugates.

Objective: To evaluate the efficacy of a GalNAc-siRNA conjugate in silencing a target gene in the liver of mice.

Materials:

-

Wild-type mice (e.g., C57BL/6).

-

GalNAc-siRNA conjugate targeting a specific liver-expressed gene (e.g., Transthyretin - TTR).

-

Saline or PBS for injection.

-

Equipment for subcutaneous or intravenous injection.

-

Tools for tissue collection and processing.

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

Procedure:

-

Animal Dosing: Administer the GalNAc-siRNA conjugate to mice via subcutaneous injection at various dose levels (e.g., 1, 3, 5 mg/kg). Include a control group receiving a saline injection.

-

Time Course: Euthanize cohorts of animals at different time points post-injection (e.g., 24h, 48h, 7 days) to assess the onset and duration of the effect.

-

Tissue Collection: At the designated time points, collect the liver and other organs (e.g., kidney, spleen) to assess tissue distribution and target engagement.

-

Pharmacodynamic Analysis:

-

Extract total RNA from the liver tissue.

-

Perform qRT-PCR to measure the mRNA levels of the target gene (e.g., TTR).

-

Normalize the target gene expression to a housekeeping gene (e.g., GAPDH).

-

Calculate the percentage of target gene knockdown relative to the saline-treated control group.

-

-

Pharmacokinetic Analysis: At various time points, collect blood samples to measure the concentration of the conjugate in the plasma to determine its half-life and clearance rate.

References

- 1. Tri-GalNAc, triantennary GalNAc or GAlNAc clusters: an Update | Blog | Biosynth [biosynth.com]

- 2. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]

- 3. researchgate.net [researchgate.net]

- 4. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for tri-GalNAc-COOH Conjugation to siRNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of small interfering RNA (siRNA) to hepatocytes has been significantly advanced by the conjugation of triantennary N-acetylgalactosamine (tri-GalNAc) ligands. These ligands bind with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction facilitates efficient receptor-mediated endocytosis of the siRNA conjugate, leading to potent and durable gene silencing in the liver. This document provides a detailed protocol for the conjugation of a tri-GalNAc ligand featuring a carboxylic acid linker (tri-GalNAc-COOH) to an amine-modified siRNA.

Mechanism of Action: ASGPR-Mediated Uptake

The tri-GalNAc-siRNA conjugate is administered and enters the bloodstream. The tri-GalNAc ligand is recognized by the ASGPR on hepatocytes. Upon binding, the receptor-ligand complex is internalized into the cell via clathrin-mediated endocytosis. Inside the cell, the complex is trafficked through endosomes. The acidic environment of the late endosome facilitates the dissociation of the conjugate from the receptor. The ASGPR is then recycled back to the cell surface, while the siRNA conjugate is released into the cytoplasm. Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which leads to the cleavage and degradation of the target messenger RNA (mRNA), resulting in gene silencing.

Experimental Protocol: Conjugation of this compound to Amine-Modified siRNA

This protocol describes a two-step conjugation process. First, the carboxylic acid of the tri-GalNAc ligand is activated using EDC and Sulfo-NHS to form a stable amine-reactive Sulfo-NHS ester. Second, the activated ligand is reacted with the 3'-amine-modified sense strand of the siRNA.

Materials

-

This compound

-

Amine-modified siRNA (sense strand)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF)

-

0.1 M MES buffer (pH 6.0)

-

0.1 M Sodium borate buffer (pH 8.5)

-

Nuclease-free water

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Triethylammonium acetate (TEAA) buffer for HPLC

-

NAP-5 desalting columns

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column suitable for oligonucleotide analysis

-

Mass Spectrometer (e.g., ESI-Q-TOF)

-

Lyophilizer

-

pH meter

-

Vortex mixer

-

Centrifuge

Protocol Steps

Step 1: Activation of this compound

-

Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.

-

In a separate tube, dissolve EDC and Sulfo-NHS in 0.1 M MES buffer (pH 6.0) to final concentrations of 50 mM each.

-

Add the EDC/Sulfo-NHS solution to the this compound solution at a 5:1 molar excess of EDC and Sulfo-NHS to the this compound.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

Step 2: Conjugation to Amine-Modified siRNA

-

Dissolve the 3'-amine-modified siRNA sense strand in 0.1 M sodium borate buffer (pH 8.5) to a final concentration of 1 mM.

-

Add the activated this compound solution to the siRNA solution at a 10:1 molar excess of the activated ligand to the siRNA.

-

Incubate the reaction mixture for 4 hours at room temperature with gentle mixing.

-

Quench the reaction by adding hydroxylamine to a final concentration of 50 mM and incubating for 15 minutes.

Step 3: Purification of the tri-GalNAc-siRNA Conjugate

-

Purify the crude conjugation reaction mixture by reverse-phase HPLC.

-

Column: C18 column suitable for oligonucleotide purification.

-

Mobile Phase A: 0.1 M TEAA in nuclease-free water.

-

Mobile Phase B: 0.1 M TEAA in 95% acetonitrile.

-

Gradient: A suitable gradient to separate the conjugated siRNA from unconjugated siRNA and excess ligand (e.g., 5-50% B over 30 minutes).

-

-

Collect the fractions corresponding to the tri-GalNAc-siRNA conjugate.

-

Desalt the purified conjugate using a NAP-5 desalting column according to the manufacturer's instructions.

-

Lyophilize the purified and desalted conjugate to dryness.

Step 4: Characterization and Duplex Formation

-

Resuspend the lyophilized tri-GalNAc-siRNA sense strand in nuclease-free water.

-

Confirm the identity and purity of the conjugate by mass spectrometry.

-

Quantify the concentration of the conjugate using UV spectrophotometry at 260 nm.

-

To form the final siRNA duplex, anneal the purified tri-GalNAc-siRNA sense strand with an equimolar amount of the complementary antisense siRNA strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

Data Presentation

The following table presents representative data for the synthesis and characterization of a tri-GalNAc-siRNA conjugate.

| Parameter | Unconjugated siRNA (sense strand) | tri-GalNAc-siRNA Conjugate (sense strand) |

| Purity (by HPLC) | >95% | >90% |

| Yield (post-purification) | N/A | ~60% |

| Expected Mass (Da) | 7050.5 | 8786.4 |

| Observed Mass (Da) by ESI-MS | 7050.8 | 8786.9 |

Note: Yields and purity can vary depending on the specific siRNA sequence, linker chemistry, and purification efficiency. The masses are hypothetical and will depend on the exact composition of the siRNA and the this compound ligand.

Conclusion

The protocol outlined in this document provides a robust method for the conjugation of this compound to amine-modified siRNA, enabling the production of hepatocyte-targeted siRNA therapeutics. The use of EDC/Sulfo-NHS chemistry for the activation of the carboxylic acid and subsequent reaction with an amine-modified siRNA is a well-established and efficient method. Proper purification and characterization are crucial to ensure the quality and activity of the final conjugate. The resulting tri-GalNAc-siRNA conjugates can be used for in vitro and in vivo studies to evaluate their gene silencing efficacy and therapeutic potential.

Application Notes and Protocols: Antibody Conjugation with Tri-GalNAc-COOH for Enhanced Liver Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted delivery of therapeutic agents to the liver is a critical strategy for treating a variety of hepatic diseases, including cancer, genetic disorders, and viral infections. The asialoglycoprotein receptor (ASGPR), a C-type lectin receptor, is an attractive target for this purpose due to its high and specific expression on the surface of hepatocytes.[1][2][3][4] This receptor rapidly internalizes and clears glycoproteins from circulation. N-acetylgalactosamine (GalNAc) is a natural sugar molecule that binds with high affinity to ASGPR.[1] Utilizing this interaction, multivalent GalNAc ligands, particularly triantennary N-acetylgalactosamine (tri-GalNAc), have been developed to achieve efficient and specific delivery of various payloads to the liver.

This document provides detailed application notes and protocols for the conjugation of antibodies with tri-GalNAc-COOH, a carboxylic acid-functionalized tri-GalNAc ligand. This conjugation strategy enables the development of antibody-drug conjugates (ADCs) and other antibody-based therapeutics with enhanced liver-targeting capabilities. The protocols outlined below cover the essential steps from linker activation to the final purification and characterization of the conjugate.

Principle of Liver Targeting

The underlying principle of this technology is the high-affinity interaction between the tri-GalNAc ligand and the ASGPR on hepatocytes. By conjugating tri-GalNAc to an antibody, the resulting conjugate can be specifically recognized and internalized by liver cells through ASGPR-mediated endocytosis. Once internalized, the antibody-conjugate complex is trafficked to lysosomes, where the payload can be released to exert its therapeutic effect. This targeted delivery approach can significantly increase the therapeutic index of a drug by maximizing its concentration at the site of action while minimizing systemic exposure and off-target side effects.

Experimental Data Summary

The following tables summarize quantitative data from representative studies on the conjugation of antibodies with tri-GalNAc and the subsequent cellular uptake.

Table 1: Tri-GalNAc Labeling Efficiency on Antibodies

| Antibody Fragment | Molar Equivalents of Tri-GalNAc-NHS Ester | Average Number of Tri-GalNAc per Antibody (DAR) | Reference |

| Full-size IgG | 25 | ~7.0 | |

| Full-size IgG | - | ~6.0 | |

| Fab Fragment | 25 | - |

DAR: Drug-to-Antibody Ratio, in this context, refers to the number of tri-GalNAc molecules per antibody.

Table 2: Effect of Tri-GalNAc Labeling on Cellular Uptake

| Cell Line | Antibody Conjugate | Target Protein | Uptake Efficiency | Reference |

| HepG2 (ASGPR-positive) | Ab-GN1 (higher tri-GalNAc labeling) | Mouse anti-rabbit IgG-647 | Higher | |

| HepG2 (ASGPR-positive) | Ab-GN2 (lower tri-GalNAc labeling) | Mouse anti-rabbit IgG-647 | Lower | |

| HepG2 (ASGPR-positive) | Fab-GN (tri-GalNAc labeled) | Mouse anti-biotin IgG-647 | Highest | |

| A549 (ASGPR-negative) | Fab-GN (tri-GalNAc labeled) | Mouse anti-biotin IgG-647 | No significant uptake |

Signaling Pathways and Experimental Workflows

Caption: ASGPR-mediated endocytosis of an antibody-tri-GalNAc conjugate.

Caption: Experimental workflow for antibody-tri-GalNAc conjugation.

Experimental Protocols

Materials and Reagents

-

Antibody of interest (1-2 mg/mL in PBS)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0-8.5

-

Reaction Buffer (e.g., PBS, pH 8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

Amicon Ultra centrifugal filter units (or similar for buffer exchange)

Protocol 1: Activation of this compound to Tri-GalNAc-NHS Ester

This protocol describes the conversion of the carboxylic acid group on this compound to a more reactive N-hydroxysuccinimide (NHS) ester, which can readily react with primary amines on the antibody.

-

Reagent Preparation:

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

-

Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO at a 1.5-fold molar excess relative to this compound.

-

-

Activation Reaction:

-

In a clean, dry reaction vial, add the this compound solution.

-

Add the NHS solution to the this compound and mix gently.

-

Add the EDC solution to the mixture.

-

Allow the reaction to proceed at room temperature for 4-6 hours, or overnight at 4°C, with gentle stirring and protection from light.

-

-

Monitoring the Reaction (Optional):

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Use of Activated Ester:

-

The resulting tri-GalNAc-NHS ester solution can be used immediately for the conjugation reaction. It is recommended to use the activated ester without purification to maximize yield.

-

Protocol 2: Conjugation of Tri-GalNAc-NHS Ester to Antibody

This protocol details the conjugation of the activated tri-GalNAc-NHS ester to the lysine residues of the antibody.

-

Antibody Preparation:

-

Buffer exchange the antibody solution into a carbonate-bicarbonate buffer (pH 8.5-9.0) or PBS (pH 8.0) using a desalting column or centrifugal filter unit. The final antibody concentration should be between 1-5 mg/mL.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the tri-GalNAc-NHS ester solution to the antibody solution. A 25-fold molar excess is a good starting point to achieve a high degree of labeling.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching solution such as 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Protocol 3: Purification and Characterization of the Antibody-Tri-GalNAc Conjugate

This protocol describes the purification of the conjugate to remove unreacted tri-GalNAc and other small molecules, followed by characterization to determine the degree of labeling.

-

Purification:

-

Purify the antibody-tri-GalNAc conjugate using a size-exclusion chromatography (SEC) column equilibrated with PBS (pH 7.4).

-

Alternatively, use centrifugal filter units to perform buffer exchange and remove small molecular weight impurities.

-

-

Characterization:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the integrity of the antibody and to observe any shifts in molecular weight due to conjugation.

-

MALDI-TOF Mass Spectrometry: Determine the average number of tri-GalNAc molecules conjugated per antibody (Drug-to-Antibody Ratio or DAR) by MALDI-TOF mass spectrometry.

-

UV-Vis Spectroscopy: Determine the protein concentration of the final conjugate using the absorbance at 280 nm.

-

In Vitro and In Vivo Evaluation

-

In Vitro Cell Binding and Uptake: The liver-targeting ability of the antibody-tri-GalNAc conjugate can be assessed using ASGPR-positive cell lines such as HepG2 and Huh7. An ASGPR-negative cell line (e.g., A549) should be used as a negative control. Cellular uptake can be quantified using flow cytometry or fluorescence microscopy if a fluorescently labeled antibody is used.

-

In Vivo Studies: Animal models (e.g., mice) can be used to evaluate the pharmacokinetic profile and liver accumulation of the conjugate. The concentration of the conjugate in plasma and various organs, particularly the liver, can be measured over time.

Conclusion

The conjugation of antibodies with this compound is a robust and effective strategy for developing liver-targeted therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to design, synthesize, and evaluate these promising bioconjugates. The high specificity and efficiency of this targeting approach hold significant potential for improving the treatment of various liver diseases.

References

Application Notes and Protocols for tri-GalNAc-COOH in CRISPR/Cas9 Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of CRISPR/Cas9 gene-editing machinery to specific cell types in vivo remains a critical challenge for therapeutic applications. The triantennary N-acetylgalactosamine (tri-GalNAc) ligand has emerged as a highly effective targeting moiety for hepatocytes due to its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of these liver cells.[1][2] This interaction facilitates rapid receptor-mediated endocytosis, enabling the efficient internalization of CRISPR/Cas9 components into hepatocytes.[3][4][5] This document provides detailed application notes and protocols for the use of tri-GalNAc-COOH, a carboxylic acid-functionalized version of the ligand, in the development of liver-targeted CRISPR/Cas9 delivery systems.

Principle of ASGPR-Mediated Targeting

The asialoglycoprotein receptor is a C-type lectin that recognizes terminal galactose and N-acetylgalactosamine residues on glycoproteins. The receptor is a heterooligomer, typically a trimer, which contributes to the high-affinity binding of trivalent ligands like tri-GalNAc. Upon binding of a tri-GalNAc-conjugated therapeutic, the ASGPR-ligand complex is internalized via clathrin-mediated endocytosis. The cargo is then trafficked through endosomal compartments and can subsequently be released into the cytoplasm to exert its gene-editing function in the nucleus. The efficient internalization and intracellular trafficking make this a powerful pathway for the delivery of macromolecular cargo such as CRISPR/Cas9 ribonucleoproteins (RNPs) or the nucleic acids that encode them.

Applications of this compound in CRISPR/Cas9 Delivery

The primary application of this compound is its conjugation to delivery vehicles to create hepatocyte-specific CRISPR/Cas9 delivery systems. The carboxylic acid group provides a convenient handle for covalent attachment to various molecules and nanoparticle systems through standard bioconjugation chemistries.

Key applications include:

-

Lipid Nanoparticle (LNP) Functionalization: tri-GalNAc can be conjugated to lipids, which are then incorporated into LNP formulations encapsulating Cas9 mRNA and single-guide RNA (sgRNA). This is currently the most advanced and widely used approach for in vivo liver gene editing.

-

Direct Conjugation to Cas9 Protein: While less common for in vivo applications due to potential challenges with protein stability and delivery, direct conjugation of tri-GalNAc to the Cas9 protein for targeted RNP delivery is an area of research.

-

Polymer-Based Nanoparticle Targeting: tri-GalNAc can be attached to various polymers used for nucleic acid delivery to confer liver specificity.

Quantitative Data on tri-GalNAc Mediated CRISPR/Cas9 Delivery

The following tables summarize quantitative data from key studies demonstrating the efficacy of tri-GalNAc-targeted CRISPR/Cas9 delivery systems.

Table 1: In Vivo Gene Editing Efficiency in Rodent Models

| Target Gene | Delivery Vehicle | Animal Model | Dose | Liver Editing Efficiency (%) | Reduction in Serum Protein (%) | Reference |

| Angptl3 | GalNAc-LNP (GL6) | Ldlr-/- mice | 0.1 mg/kg | 31 | Not Reported | |

| Angptl3 | GalNAc-LNP (GL6) | Ldlr-/- mice | 0.3 mg/kg | ~60 | Not Reported | |

| Pcsk9 | GalNAc-LNP (GL6) | Ldlr-/- mice | 0.25 mg/kg | ~20 | Not Reported | |

| Transthyretin (Ttr) | LNP-INT01 | CD-1 mice | 3 mg/kg | ~70 | >97 |

Table 2: In Vivo Gene Editing Efficiency in Non-Human Primates (NHPs)

| Target Gene | Delivery Vehicle | Animal Model | Dose | Liver Editing Efficiency (%) | Reduction in Blood Protein (%) | Reference |

| ANGPTL3 | GalNAc-LNP | LDLR-deficient NHPs | 2 mg/kg | 61 | 89 (durable) | |

| ANGPTL3 | Standard LNP | LDLR-deficient NHPs | 2 mg/kg | 4.5 | Minimal | |

| ANGPTL3 | GalNAc-LNP | Wild-type NHPs | 2 mg/kg | Not Reported | 90 (durable) | |

| ANGPTL3 | Standard LNP | Wild-type NHPs | 2 mg/kg | Not Reported | 75 | |

| ANGPTL3 | GalNAc-LNP | LDLR knockout NHPs | Not Specified | ~60 | ~94 |

Experimental Protocols

Protocol 1: Formulation of tri-GalNAc-Conjugated Lipid Nanoparticles for CRISPR/Cas9 Delivery

This protocol describes a general method for preparing tri-GalNAc-LNPs encapsulating Cas9 mRNA and sgRNA, adapted from published studies.

Materials:

-

Ionizable lipid (e.g., SM-102)

-

Helper lipid (e.g., DSPC)

-

Cholesterol

-

PEG-lipid (e.g., PEG-DMG)

-

tri-GalNAc-conjugated lipid (e.g., GL6)

-

Cas9 mRNA

-

sgRNA

-

Ethanol

-

Citrate buffer (pH 3.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, PEG-lipid, and tri-GalNAc-conjugated lipid in ethanol at the desired molar ratio. A typical ratio might be 50:10:38.5:1.5:0.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid:tri-GalNAc-lipid).

-

Prepare Nucleic Acid Solution: Dilute the Cas9 mRNA and sgRNA in citrate buffer (pH 3.0).

-

Nanoparticle Formation: Set up the microfluidic mixing device according to the manufacturer's instructions. Pump the lipid-ethanol solution through one inlet and the nucleic acid-buffer solution through another inlet at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous). The rapid mixing will lead to the self-assembly of LNPs.

-

Dialysis/Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer. Alternatively, use tangential flow filtration for larger scale preparations.

-

Characterization:

-

Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Determine the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dye-based assay (e.g., RiboGreen).

-

Assess the zeta potential to confirm surface charge.

-

-

Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Administration and Efficacy Assessment of tri-GalNAc-LNPs

This protocol outlines the steps for administering the formulated LNPs to mice and evaluating the in vivo gene editing efficiency.

Materials:

-

tri-GalNAc-LNP-CRISPR formulation

-

Experimental animals (e.g., C57BL/6 mice)

-

Sterile syringes and needles

-

Anesthesia

-

Blood collection supplies

-

Tissue harvesting tools

-

DNA extraction kit

-

PCR reagents

-

Primers flanking the target genomic region

-

Next-generation sequencing (NGS) platform or Sanger sequencing service

-

ELISA kit for the target protein

Procedure:

-

Animal Dosing: Thaw the tri-GalNAc-LNP-CRISPR formulation on ice. Administer the formulation to mice via intravenous injection (e.g., tail vein) at the desired dose (e.g., 0.1-3.0 mg/kg total RNA).

-

Sample Collection:

-

Blood: Collect blood samples at various time points (e.g., 3, 7, 14, and 28 days post-injection) to measure the serum levels of the target protein.

-

Tissues: At the study endpoint, euthanize the animals and harvest the liver and other relevant tissues.

-

-

Genomic DNA Extraction: Extract genomic DNA from a portion of the liver tissue using a commercial DNA extraction kit.

-

Quantification of Gene Editing:

-

Amplify the target genomic region from the extracted DNA using PCR.

-

Analyze the PCR amplicons for insertions and deletions (indels) resulting from non-homologous end joining (NHEJ). This is most accurately done using next-generation sequencing (NGS). Alternatively, Sanger sequencing followed by analysis of sequence decomposition can provide an estimate.

-

-

Quantification of Protein Knockdown:

-

Isolate serum from the collected blood samples.

-

Measure the concentration of the target protein in the serum using a specific ELISA kit.

-

Compare the protein levels in treated animals to those in a control group (e.g., treated with PBS or a non-targeting LNP).

-

Visualizations

Caption: ASGPR-mediated endocytosis pathway for tri-GalNAc-LNP delivery.

Caption: Experimental workflow for tri-GalNAc-LNP-CRISPR evaluation.

References

- 1. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]

- 2. Tri-GalNAc, triantennary GalNAc or GAlNAc clusters: an Update | Blog | Biosynth [biosynth.com]

- 3. Receptor-mediated endocytosis of asialoglycoproteins by rat liver hepatocytes: biochemical characterization of the endosomal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Tri-GalNAc-COOH-Mediated Small Molecule Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The asialoglycoprotein receptor (ASGPR), a C-type lectin highly and selectively expressed on the surface of hepatocytes, presents a prime target for liver-specific drug delivery. Triantennary N-acetylgalactosamine (tri-GalNAc) is a high-affinity ligand for ASGPR. When conjugated to therapeutic agents, it facilitates rapid, receptor-mediated endocytosis into liver cells, thereby increasing therapeutic efficacy while minimizing systemic exposure and off-target side effects. This document provides detailed application notes and protocols for the use of tri-GalNAc-COOH in the targeted delivery of small molecule drugs to hepatocytes.

Chemical and Physical Properties of this compound

The this compound molecule is a versatile building block for targeted drug delivery, incorporating a PEG linker to provide spacing and a terminal carboxylic acid group for conjugation to small molecules.

| Property | Value |

| Molecular Weight | 1735.93 g/mol |

| Formula | C75H134N10O35 |

| Solubility | Soluble in water up to 50 mM |

| Purity | ≥90% |

| Storage | Store at -20°C |

| CAS Number | 1953146-81-0 |

Signaling Pathway: ASGPR-Mediated Endocytosis

The targeted delivery of tri-GalNAc-conjugated small molecules to hepatocytes is achieved through the exploitation of the natural endocytic pathway of the asialoglycoprotein receptor.

Caption: ASGPR-mediated endocytosis of a tri-GalNAc-drug conjugate.

The process begins with the binding of the tri-GalNAc moiety of the conjugate to the ASGPR on the hepatocyte surface.[1][2] This binding event triggers the clustering of receptors into clathrin-coated pits, which then invaginate to form clathrin-coated vesicles, internalizing the conjugate.[3][4][5] Inside the cell, the vesicle uncoats and fuses with an early endosome. The acidic environment of the early endosome (pH ~6.0) facilitates the dissociation of the ligand-receptor complex. The ASGPR is then sorted into recycling vesicles and trafficked back to the cell surface, a process that takes approximately 15 minutes, while the conjugate is trafficked through late endosomes to the lysosome for degradation, where the active small molecule drug is released.

Experimental Protocols

Protocol 1: Conjugation of a Small Molecule to this compound via EDC/NHS Chemistry

This protocol describes the conjugation of a small molecule containing a primary amine to the carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

Small molecule with a primary amine

-

EDC hydrochloride

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

-

Dialysis tubing or centrifugal filters for purification

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving reagents

Experimental Workflow:

Caption: Workflow for small molecule conjugation to this compound.

Procedure:

-

Activation of this compound: a. Dissolve this compound in Activation Buffer at a concentration of 1-10 mg/mL. b. Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS for improved solubility) to the this compound solution. c. Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester. For best results, perform this step in a non-amine, non-carboxylate buffer like MES at pH 5-6.

-

Conjugation to Small Molecule: a. Dissolve the amine-containing small molecule in Coupling Buffer. b. Add the activated this compound solution to the small molecule solution. It is recommended to raise the pH to 7.2-7.5 immediately before adding the small molecule to facilitate the reaction with primary amines. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching and Purification: a. Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes. b. Purify the tri-GalNAc-small molecule conjugate from unreacted components and byproducts using dialysis or centrifugal filters with an appropriate molecular weight cutoff.

-

Analysis: a. Confirm the successful conjugation and assess the purity of the final product using techniques such as LC-MS and HPLC.

Protocol 2: In Vitro Hepatocyte Uptake Assay

This protocol is designed to quantify the ASGPR-mediated uptake of a tri-GalNAc-small molecule conjugate in cryopreserved human hepatocytes.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte thawing and plating media

-

Krebs-Henseleit Buffer (KHB) or similar uptake buffer

-

Tri-GalNAc-small molecule conjugate

-

Filtration oil (e.g., silicone oil:mineral oil mixture)

-

0.4 mL centrifuge tubes

-

2N NaOH

-

LC-MS/MS for quantification

Experimental Workflow:

Caption: Workflow for in vitro hepatocyte uptake assay.

Procedure:

-